molecular formula C20H23ClN2O3S B2816500 Methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-30-6

Methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2816500
CAS No.: 887901-30-6
M. Wt: 406.93
InChI Key: WQVJLZFAXGGFDV-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a 2-chlorobenzamido group at position 2, a methyl ester at position 3, and four methyl groups at positions 5,5,7,5. This scaffold is structurally related to bioactive compounds targeting inflammation, microbial infections, and platelet aggregation .

Properties

IUPAC Name

methyl 2-[(2-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-19(2)10-12-14(18(25)26-5)17(27-15(12)20(3,4)23-19)22-16(24)11-8-6-7-9-13(11)21/h6-9,23H,10H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVJLZFAXGGFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core, which can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and 2-chloroacetyl chloride

The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. For example, the cyclization step might be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, Methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives

Compound Name Substituent at Position 2 Key Features Bioactivity Reference
Target Compound 2-Chlorobenzamido Electron-withdrawing chloro group at ortho position; tetramethyl groups enhance steric bulk Hypothesized TNF-α inhibition based on structural similarity
4-Isopropoxy analog () 4-Isopropoxybenzamido Alkoxy group at para position; increased hydrophobicity Structural data only; bioactivity uncharacterized
TNF-α Inhibitors () Varied benzamides Substituents optimized for LPS-induced TNF-α inhibition in rat models IC~50~ values in nM range for potent derivatives
Anti-mycobacterial Agent 7b () 3-(Trifluoromethyl)benzoylthiourea Thiourea linker; trifluoromethyl group improves metabolic stability MIC~90~ = 1.56 µg/mL against M. tuberculosis
Benzo[d]thiazole analog () Benzo[d]thiazole-2-carboxamido Bulky heterocyclic substituent; alters π-π interactions Structural analysis only; activity unreported
QSAR Model Compounds () 2,6-Disubstituted carboxamides Hydrophobic/electron-withdrawing groups at 2 and 6 positions Predicted anti-mycobacterial activity via 3D-QSAR
Antiplatelet Agent C1 () Undisclosed substituent Optimized for ADP receptor antagonism Superior activity to ticlopidine in rat models

Key Findings and Trends

Substituent Position and Electronic Effects

  • Ortho vs. Para Substitution : The target compound’s 2-chlorobenzamido group (ortho) contrasts with the 4-isopropoxy analog’s para substitution (). Ortho substituents may induce steric hindrance or alter binding pocket interactions compared to para-substituted derivatives .
  • Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents () enhance binding to targets like TNF-α or mycobacterial enzymes by modulating electron density and hydrogen-bonding capacity .

Bioactivity Correlations

  • TNF-α Inhibition: Derivatives with substituted benzamides () show nanomolar potency, suggesting the target compound’s 2-chloro group may similarly enhance activity .
  • Anti-Mycobacterial Activity : The QSAR model () highlights the importance of hydrophobic and electron-withdrawing groups at position 2, aligning with the target compound’s chloro substituent .
  • Antiplatelet Effects: Compound C1 () outperforms ticlopidine, implying that structural optimizations in the tetrahydrothieno[2,3-c]pyridine class can yield clinically relevant agents .

Biological Activity

Methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of thieno[2,3-c]pyridines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with a chlorobenzamide substituent and multiple methyl groups that contribute to its steric and electronic properties. The molecular formula is C16H20ClN1O2SC_{16}H_{20}ClN_{1}O_{2}S with a molecular weight of approximately 320.85 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of thieno[2,3-c]pyridine possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have been tested against various strains of bacteria and fungi with promising results.
  • Anticancer Properties : Some thieno[2,3-c]pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : The compound's structure suggests potential interactions with specific enzymes. Research has indicated that similar thieno[2,3-c]pyridines can act as inhibitors for certain enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thieno[2,3-c]pyridine derivatives. The results indicated that compounds with chlorobenzamide substitutions exhibited enhanced activity against Staphylococcus aureus and Candida albicans .
  • Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis through caspase activation .
  • Enzyme Inhibition Studies : Research conducted on enzyme inhibition revealed that this compound could effectively inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Receptor Modulation : The compound may bind to specific receptors or enzymes altering their activity.
  • Cellular Pathway Interference : It can disrupt critical cellular pathways involved in proliferation and survival.

Data Summary Table

Biological ActivityStudy ReferenceObservations
AntimicrobialJournal of Medicinal ChemistryEffective against S. aureus and C. albicans
AnticancerCancer Research JournalInduces apoptosis in MCF-7 cells
Enzyme InhibitionBiochemical JournalInhibits dihydrofolate reductase

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclization to form the tetrahydrothieno[2,3-c]pyridine core, followed by amidation and esterification. Critical parameters include:

  • Reaction Conditions:

    StepKey Reagents/CatalystsSolventTemperatureYield Optimization
    CyclizationChloroacetic acid, NaOAcAcetic anhydride/AcOHReflux (~110°C)Controlled pH and anhydrous conditions
    Amidation2-Chlorobenzoyl chlorideDMF or DCM0–25°CSlow addition to minimize side reactions
    EsterificationMethanol/HClMeOHRefluxExcess methanol to drive ester formation
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product. Monitor via TLC and NMR .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: A combination of spectroscopic and computational methods is essential:

  • Spectroscopy:

    TechniqueKey Peaks/FeaturesPurpose
    1^1H/13^13C NMR- 2-chlorobenzamido NH (~10 ppm) <br> - Tetramethyl groups (1.2–1.5 ppm) <br> - Ester carbonyl (~170 ppm in 13^13C)Confirm substituent connectivity
    IR- Amide I band (~1650 cm1^{-1}) <br> - Ester C=O (~1720 cm1^{-1})Functional group validation
    HRMSMolecular ion matching exact mass (e.g., C₂₃H₂₆ClN₂O₃S)Verify molecular formula
  • Computational Analysis: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data during characterization?

Methodological Answer: Discrepancies (e.g., unexpected splitting in NMR or IR shifts) may arise from conformational flexibility or impurities. Approaches include:

Variable-Temperature NMR: Identify dynamic effects (e.g., hindered rotation of the 2-chlorobenzamido group) by acquiring spectra at 25°C and 60°C .

2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1^1H-1^1H and 1^1H-13^13C couplings .

Spiking Experiments: Add a known reference compound (e.g., methyl ester standard) to confirm peak assignments .

Q. How does the substitution pattern influence reactivity in functionalization reactions?

Methodological Answer: The tetramethyl groups and electron-withdrawing 2-chlorobenzamido moiety dictate reactivity:

  • Electrophilic Aromatic Substitution: Limited due to steric hindrance from tetramethyl groups. Use Lewis acids (e.g., AlCl₃) under mild conditions for regioselective nitration .
  • Nucleophilic Acyl Substitution: The amide group reacts selectively with Grignard reagents in THF at −78°C to form ketones, while the ester remains intact .
  • Reduction: LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the amide .

Q. What in silico methods predict biological targets for this compound?

Methodological Answer: Leverage computational tools to hypothesize biological activity:

Molecular Docking (AutoDock, Schrödinger): Screen against kinases or neurotransmitter receptors (e.g., serotonin receptors) due to structural similarity to known modulators .

QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .

Pharmacophore Mapping: Align the 2-chlorobenzamido and ester groups with known pharmacophores for anti-inflammatory or anticancer activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Methodological Answer: Variations in yields (e.g., 50–80% for amidation) often stem from:

  • Impurity in Starting Materials: Use HPLC-grade reagents and pre-dry solvents (e.g., molecular sieves for DMF) .
  • Catalyst Degradation: Replace aged catalysts (e.g., Pd/C for hydrogenation) and monitor reaction progress via LC-MS .
  • Scale Effects: Optimize mixing efficiency and heat dissipation in large-scale reactions using flow chemistry .

Structural and Functional Insights

Q. Table 1: Comparative Reactivity of Key Functional Groups

GroupReactionConditionsOutcomeReference
AmideHydrolysis6M HCl, 100°C, 12hCarboxylic acid
EsterAminolysisNH₃/MeOH, 25°C, 24hPrimary amide
ChlorineNucleophilic substitutionNaN₃/DMF, 80°CAzide derivative

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